Cas no 1105203-22-2 (5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide)
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
- 5-chloro-2-methoxy-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- F5486-0104
- VU0644587-1
- 5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 1105203-22-2
- AKOS024510332
-
- Inchi: 1S/C18H21ClN4O3S/c1-3-6-20-16(24)8-23-17(13-9-27-10-14(13)22-23)21-18(25)12-7-11(19)4-5-15(12)26-2/h4-5,7H,3,6,8-10H2,1-2H3,(H,20,24)(H,21,25)
- InChI Key: MJCILBDNUKPEEH-UHFFFAOYSA-N
- SMILES: C(NC1N(CC(=O)NCCC)N=C2CSCC2=1)(=O)C1=CC(Cl)=CC=C1OC
Computed Properties
- Exact Mass: 408.1022894g/mol
- Monoisotopic Mass: 408.1022894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 111Ų
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5486-0104-2μmol |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-5μmol |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-10μmol |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-20μmol |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-1mg |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-2mg |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-3mg |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-4mg |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-5mg |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5486-0104-10mg |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide |
1105203-22-2 | 10mg |
$79.0 | 2023-09-10 |
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
Introduction to 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS No. 1105203-22-2)
5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1105203-22-2, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development.
The molecular structure of this compound is characterized by a benzamide core substituted with a thienopyrazole moiety. The presence of a 5-chloro and 2-methoxy group on the benzene ring enhances its pharmacological profile by influencing its solubility, bioavailability, and interactions with biological targets. The thienopyrazole ring itself is a well-known scaffold in medicinal chemistry, known for its ability to modulate various biological pathways.
In recent years, there has been a growing interest in thienopyrazole derivatives due to their demonstrated efficacy in several preclinical studies. These derivatives have shown potential in inhibiting enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The specific modification of the thienopyrazole ring with a propylcarbamoyl group further diversifies its pharmacological properties, making it an attractive candidate for further exploration.
The benzamide moiety in the compound’s structure is another key feature that contributes to its potential therapeutic applications. Benzamides are known for their ability to interact with various biological targets, including proteases and transcription factors. This interaction can lead to modulation of signaling pathways that are relevant to diseases such as cancer and inflammation. The combination of the thienopyrazole and benzamide moieties in 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide suggests that it may have multifaceted biological activities.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide exemplify how modifications at different positions within a molecular framework can lead to novel pharmacological effects. The introduction of the propylcarbamoyl group into the thienopyrazole ring appears to enhance the compound’s ability to interact with specific biological targets, potentially leading to improved efficacy compared to simpler derivatives.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the complex thienopyrazole core and introduce the necessary substituents at appropriate positions. The use of modern spectroscopic methods such as NMR and mass spectrometry allows for detailed characterization of the compound’s structure.
In terms of biological evaluation, 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has been subjected to various in vitro assays to assess its potential therapeutic effects. Initial results suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to diseases such as cancer and inflammation. These findings are particularly encouraging given the growing body of evidence supporting the use of thienopyrazole derivatives in drug development.
The compound’s potential applications extend beyond oncology and inflammation research. Its unique structural features make it a versatile scaffold that can be further modified to target other disease areas. For instance, modifications at the propylcarbamoyl group could lead to derivatives with enhanced activity against neurodegenerative disorders or infectious diseases.
As research in this area continues to advance, it is expected that more compounds like 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide will be discovered and evaluated for their therapeutic potential. The combination of computational modeling and high-throughput screening techniques will play a crucial role in identifying promising candidates for further development.
The development of new drugs is a complex process that involves multiple stages from discovery to clinical trials. However, compounds like 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide provide valuable starting points for researchers working in pharmaceutical companies and academic institutions. Their unique structures and potential biological activities make them attractive candidates for further investigation.
In conclusion, 5-chloro-2-methoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS No. 1105203-22-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further exploration in drug discovery programs. As research continues to advance,this compound will likely play an important role in the development of new therapeutic agents for various diseases.
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